BCN-PEG1-Val-Cit-PAB-PNP

Antibody-Drug Conjugates Bioorthogonal Chemistry SPAAC

Choose BCN-PEG1-Val-Cit-PAB-PNP for a ready-to-use, enzyme-cleavable linker that streamlines ADC manufacturing. The pre-installed PNP carbonate eliminates the activation step required by -OH variants, while the BCN group enables metal-free SPAAC for homogeneous, site-specific conjugation. With ≥95% HPLC purity, it supports direct GMP-process development. The Val-Cit-PAB scaffold provides plasma-stable, cathepsin B-triggered payload release, making it ideal for solid-tumor ADCs. Screen diverse payloads (maytansinoids, auristatins, PBDs) using a single linker framework.

Molecular Formula C41H53N7O12
Molecular Weight 835.9 g/mol
Cat. No. B8114168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-PEG1-Val-Cit-PAB-PNP
Molecular FormulaC41H53N7O12
Molecular Weight835.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OCC3C4C3CCC#CCC4
InChIInChI=1S/C41H53N7O12/c1-26(2)36(47-35(49)19-22-57-23-21-44-40(53)58-25-33-31-8-5-3-4-6-9-32(31)33)38(51)46-34(10-7-20-43-39(42)52)37(50)45-28-13-11-27(12-14-28)24-59-41(54)60-30-17-15-29(16-18-30)48(55)56/h11-18,26,31-34,36H,5-10,19-25H2,1-2H3,(H,44,53)(H,45,50)(H,46,51)(H,47,49)(H3,42,43,52)/t31?,32?,33?,34-,36+/m0/s1
InChIKeyAGARCEMRBHGQGE-RNEZIJNASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCN-PEG1-Val-Cit-PAB-PNP: A Bifunctional Cleavable ADC Linker for Copper-Free Click Chemistry and Cathepsin B-Triggered Payload Release


BCN-PEG1-Val-Cit-PAB-PNP (MW 835.91 g/mol, C41H53N7O12) is a heterobifunctional, enzyme-cleavable linker designed for antibody-drug conjugate (ADC) synthesis. It integrates a bicyclo[6.1.0]non-4-yne (BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a single-unit polyethylene glycol (PEG1) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (PNP) carbonate reactive ester for payload attachment . This modular architecture enables metal-free bioorthogonal conjugation to azide-modified antibodies followed by lysosomal enzyme-triggered drug release in target cells, with the PNP group providing an activated leaving group for direct conjugation with amine-containing cytotoxic payloads .

Why BCN-PEG1-Val-Cit-PAB-PNP Cannot Be Replaced by a Generic ADC Linker: Structural Modularity Dictates Functional Performance


ADC linker performance is governed by the interplay of five functional modules — bioorthogonal handle, spacer, cleavage sequence, self-immolative unit, and leaving group — and substituting any single module without empirical validation risks compromising conjugate homogeneity, plasma stability, or intracellular payload release efficiency [1]. For example, replacing the BCN group with DBCO alters conjugation kinetics and stereochemical outcome; swapping PEG1 for a longer PEG chain changes hydrodynamic radius and drug-to-antibody ratio (DAR) distribution; substituting Val-Cit with Val-Ala modifies cathepsin B cleavage specificity; and using the -OH variant instead of the PNP ester necessitates a separate activation step that introduces additional process variability [2]. Each of these module-level changes produces a distinct linker with quantitatively different performance characteristics that propagate through ADC manufacturing and in vivo pharmacology.

BCN-PEG1-Val-Cit-PAB-PNP: Quantitative Differentiation Evidence Against Closest Analogs


BCN Delivers Higher mAb Conjugation Efficiency Than DBCO in Side-by-Side GlycoConnect Comparison

In a direct side-by-side comparison using the GlycoConnect® chemoenzymatic conjugation platform, the bicyclononyne (BCN) probe demonstrated a surprising and significant advantage in mAb conjugation efficiency over the dibenzoannulated cyclooctyne (DBCO) probe when conjugated to azide-modified trastuzumab [1]. The study further showed that BCN conjugation efficiency could be additionally enhanced by introducing electron-withdrawing fluoride substitutions onto the azide reaction partner. The resulting BCN-based ADCs were found to be highly stable in all cases tested, supporting a superior therapeutic index [1]. Synaffix's patent portfolio explicitly claims BCN as providing the highest combined solubility and reactivity among all available cyclooctynes, particularly relative to fused aromatic ring cyclooctynes such as DBCO/DIBO [2].

Antibody-Drug Conjugates Bioorthogonal Chemistry SPAAC

BCN Achieves 4–15-Fold Faster SPAAC Kinetics Than Standard Cyclooctynes with Electron-Deficient Azides

The intrinsic SPAAC reaction rate of BCN with standard azides is 0.19–0.29 M⁻¹s⁻¹, already comparable to the fastest cyclooctyne probes available as of 2010 [1]. Critically, with electron-deficient aryl azides, BCN achieves dramatically accelerated rate constants of 2.0–2.9 M⁻¹s⁻¹, representing a 4–15-fold enhancement over the typical 0.2–0.5 M⁻¹s⁻¹ range reported for conventional SPAAC reactions [2]. This acceleration is attributed to an inverse electron-demand mechanism operative with aliphatic cyclooctynes such as BCN, a pathway less accessible to benzoannulated systems like DBCO [2]. The ability to tune BCN reactivity through azide electronics provides conjugation flexibility not available with DBCO-based linkers.

Click Chemistry SPAAC Kinetics Bioorthogonal Conjugation

BCN Symmetry Eliminates Stereoisomer Formation — A Critical Purity Advantage Over DBCO-Based Linkers

Unlike dibenzocyclooctyne (DBCO/DIBO) systems, BCN possesses a plane of symmetry that prevents the formation of mixtures of stereoisomeric products upon azide cycloaddition, yielding a single regioisomer [1]. This inherent symmetry eliminates the need for stereoisomer separation and simplifies analytical characterization. Additionally, both exo- and endo-BCN isomers exhibit near-identical SPAAC reactivity, as confirmed by kinetic measurements, meaning that diastereomeric purity of the BCN starting material is not a critical process parameter for conjugation consistency [2]. In contrast, DBCO-azide cycloadditions can generate regioisomeric mixtures that complicate downstream purification and may contribute to batch-to-batch variability in ADC critical quality attributes.

ADC Manufacturing Stereochemical Purity CMC Quality

Val-Cit-PAB Motif Provides Plasma Stability Comparable to Non-Cleavable Linkers While Retaining Intracellular Cleavability

The Val-Cit-PAB dipeptide linker system has been demonstrated to possess superior plasma stability comparable to that of non-cleavable linkers, as established across multiple independent characterizations of Fmoc-Val-Cit-PAB-PNP and related Val-Cit-PABC constructs [1]. This stability profile is critical: premature linker cleavage in circulation leads to off-target payload release and dose-limiting toxicities. In contrast, alternative dipeptide sequences such as Phe-Lys exhibit significantly lower stability in human plasma [2]. The Val-Cit-PABC motif is the most clinically validated cleavable linker system, utilized in multiple FDA-approved ADCs including brentuximab vedotin and enfortumab vedotin, providing extensive regulatory precedent [2]. However, the Val-Cit-PABC system shows species-dependent instability in mouse plasma due to carboxylesterase 1C (Ces1C), a limitation shared across all Val-Cit-based linkers and mitigated through use of Ces1C-knockout mouse models for preclinical evaluation [2].

ADC Pharmacokinetics Linker Stability Cathepsin B

PNP Carbonate Enables Direct Amine Conjugation Without Separate Activation Step, Differentiating from the -OH Variant

BCN-PEG1-Val-Cit-PAB-PNP incorporates a para-nitrophenyl (PNP) carbonate ester that serves as an activated leaving group for direct nucleophilic attack by amine-containing payloads, forming a stable carbamate linkage . This is in direct contrast to the corresponding -OH variant (BCN-PEG1-Val-Cit-PAB-OH), which requires a separate in situ activation step (e.g., with bis(p-nitrophenyl) carbonate or DSC) prior to payload conjugation, adding process complexity, increasing reagent consumption, and introducing an additional source of yield loss and impurity formation . PNP carbonates offer intermediate reactivity between NHS esters (which are susceptible to rapid hydrolysis in aqueous media) and less activated esters, providing a balanced profile of coupling efficiency and hydrolytic stability during conjugation . In a comparative context, replacing PNP with tetrafluorophenyl (TFP) ester has been shown to achieve 95% conjugation efficiency within 30 minutes, demonstrating that the leaving group identity is a tunable parameter with measurable process impact .

Bioconjugation Linker-Payload Coupling ADC Process Chemistry

PEG1 Spacer Balances Solubility Enhancement with Minimal Linker Length to Reduce Steric Hindrance

BCN-PEG1-Val-Cit-PAB-PNP employs a single-unit PEG spacer (PEG1, ~44 Da) that provides sufficient hydrophilicity to improve aqueous solubility and reduce non-specific binding while keeping the overall linker length minimized to limit steric interference during both the SPAAC conjugation step and subsequent antigen binding of the ADC . In contrast, PEG4-containing analogs (e.g., DBCO-PEG4-Val-Cit-PAB-PNP or BCN-PEG4-Val-Cit-PAB-PNP) introduce a longer, more flexible spacer (~176 Da PEG contribution) that increases the hydrodynamic radius of the conjugate, which may be advantageous for masking hydrophobic payloads but can also alter DAR distribution and pharmacokinetic clearance profiles [1]. PEGylated linkers generally allow higher drug-to-antibody ratios by preventing payload aggregation, but clinical data indicate that very high DARs (>~6) accelerate clearance due to increased hydrophobicity, with optimized DARs of 2–4 striking the best balance of potency and half-life [1]. The choice of PEG1 represents a deliberate design decision to minimize linker bulk while retaining essential solubility, making it particularly suitable for ADCs where compact linker architecture is prioritized.

ADC Design PEGylation Drug-to-Antibody Ratio

BCN-PEG1-Val-Cit-PAB-PNP: Validated Application Scenarios for ADC Research and Process Development


Site-Specific ADC Generation via GlycoConnect®-Type Chemoenzymatic Conjugation

BCN-PEG1-Val-Cit-PAB-PNP is structurally aligned with the linker architecture validated in the GlycoConnect® platform, where the BCN group reacts with azide-modified antibody N-glycans. The demonstrated superiority of BCN over DBCO in this conjugation modality [1], combined with the compound's ready-to-use PNP carbonate, makes it directly applicable for generating homogeneous, site-specific ADCs with defined DAR. Three GlycoConnect®-derived ADCs (ADCT-601, XMT-1592, MRG004a) have reached Phase 1 clinical trials, confirming the translational viability of this linker architecture [2].

Cathepsin B-Responsive Payload Release for Solid Tumor Targeting

The Val-Cit-PAB module is selectively cleaved by lysosomal cathepsin B, which is overexpressed in multiple solid tumor types. The plasma stability of the Val-Cit-PAB scaffold — comparable to non-cleavable linkers [1] — ensures that the ADC remains intact in circulation, minimizing off-target payload release. This linker is therefore suited for ADCs targeting internalizing antigens on solid tumors where lysosomal trafficking and cathepsin B activity are well-characterized [2].

Modular Payload Screening in Early-Stage ADC Discovery

The PNP carbonate enables direct, single-step conjugation of diverse amine-containing payloads (maytansinoids, auristatins, topoisomerase I inhibitors, and PBD dimers) to the same BCN-PEG1-Val-Cit-PAB scaffold [1]. This modularity allows medicinal chemistry teams to screen multiple payloads against a given antibody target using a consistent linker framework, isolating payload-specific SAR from linker-mediated variables. The BCN handle further permits parallel conjugation to azide-modified antibodies bearing different mutations or glycoforms, enabling systematic optimization of both conjugation site and payload identity [2].

Manufacturing Process Development for Copper-Free ADC Production

The combination of BCN's rapid SPAAC kinetics (2.0–2.9 M⁻¹s⁻¹ with electron-deficient azides) [1] and the single-product stereochemistry from BCN's symmetric structure [2] simplifies process analytical technology (PAT) implementation and reduces purification burden. The ≥95% HPLC purity specification of the commercial compound supports direct use in GMP-like process development without additional purification, and the single-step PNP-mediated payload coupling eliminates the activation step required for -OH terminal linkers, streamlining the overall conjugation process flow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCN-PEG1-Val-Cit-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.